molecular formula C7H13NO3S B2516535 3-Hydroxy-3a-methylhexahydropyrrolo[1,2-b]isothiazole 1,1-dioxide CAS No. 2167602-85-7

3-Hydroxy-3a-methylhexahydropyrrolo[1,2-b]isothiazole 1,1-dioxide

Cat. No.: B2516535
CAS No.: 2167602-85-7
M. Wt: 191.25
InChI Key: PEBXUWIVMYIQFU-UHFFFAOYSA-N
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Description

3-Hydroxy-3a-methylhexahydropyrrolo[1,2-b]isothiazole 1,1-dioxide is a useful research compound. Its molecular formula is C7H13NO3S and its molecular weight is 191.25. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactivity and Interactions

  • The tetrahydropyrrolo[1,2-b]isothiazol-3(2H)-one 1,1-dioxide framework, closely related to 3-Hydroxy-3a-methylhexahydropyrrolo[1,2-b]isothiazole 1,1-dioxide, exhibits significant reactivity due to its EWG-activated methylene group and carbonyl functionality. The presence of a 3a-substituent, such as a methyl group, significantly impacts the reaction course, influencing its interactions with various electrophilic and nucleophilic agents (Omelian et al., 2020).

Stereoselective Synthesis

  • Isothiazole 1,1-dioxides, a category including this compound, have been utilized in stereoselective synthesis. They serve as chiral auxiliaries in reactions such as Diels-Alder reactions and 1,3-dipolar cycloadditions, offering a pathway for asymmetric alkylations, acylations, and aldolizations (Schulze & Illgen, 1997).

Cycloaddition Reactions

  • Cycloaddition reactions involving derivatives of isothiazole 1,1-dioxides have been studied for the synthesis of complex organic compounds. These reactions, including with oxazolones and munchnones, lead to products such as triarylpyrroles, highlighting the versatility of these compounds in synthetic chemistry (Baggi et al., 1995).

Oxidation and Formation of Cyclic Sulfin- and Sulfonamides

  • The oxidation of isothiazolium 2-imines, related to this compound, leads to stable cyclic sulfin- and sulfonamides with 3-hydroperoxy functionality. This showcases the potential of these compounds in the formation of novel chemical structures (Kolberg et al., 2000).

Synthesis of Novel Cyclic Sulfonamides

  • The compound has been used in the synthesis of novel cyclic sulfonamides through intramolecular Diels-Alder reactions. This method is vital for creating specific receptor antagonists, illustrating its significance in medicinal chemistry (Greig, Tozer, & Wright, 2001).

Properties

IUPAC Name

3a-methyl-1,1-dioxo-3,4,5,6-tetrahydro-2H-pyrrolo[1,2-b][1,2]thiazol-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3S/c1-7-3-2-4-8(7)12(10,11)5-6(7)9/h6,9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBXUWIVMYIQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCN1S(=O)(=O)CC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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